molecular formula C18H18N4O4S3 B11259356 2,5-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

2,5-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B11259356
M. Wt: 450.6 g/mol
InChI Key: FEVWZGMNRGMAJK-UHFFFAOYSA-N
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Description

2,5-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including methoxy, thiophene, triazole, and sulfonamide moieties

Preparation Methods

The synthesis of 2,5-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole-thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the thiophene ring:

    Introduction of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2,5-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2,5-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2,5-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE can be compared with similar compounds such as:

    Benzothiophene derivatives: These compounds share the thiophene moiety and have similar applications in medicinal chemistry and materials science.

    Triazole derivatives: These compounds feature the triazole ring and are studied for their biological activity and synthetic utility.

    Sulfonamide derivatives: These compounds contain the sulfonamide group and are widely used in medicinal chemistry for their therapeutic potential.

Properties

Molecular Formula

C18H18N4O4S3

Molecular Weight

450.6 g/mol

IUPAC Name

2,5-dimethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H18N4O4S3/c1-25-13-5-6-14(26-2)16(10-13)29(23,24)19-8-7-12-11-28-18-20-17(21-22(12)18)15-4-3-9-27-15/h3-6,9-11,19H,7-8H2,1-2H3

InChI Key

FEVWZGMNRGMAJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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